molecular formula C18H14ClNO4 B14245600 (2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid CAS No. 445041-74-7

(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid

Cat. No.: B14245600
CAS No.: 445041-74-7
M. Wt: 343.8 g/mol
InChI Key: IQNYPEGLBLCEAY-LLVKDONJSA-N
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Description

(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid is a chemical compound that features a quinoline moiety, which is known for its diverse biological activities. The compound’s structure includes a chloroquinoline group attached to a phenoxypropanoic acid backbone, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to minimize environmental impact and production costs.

Scientific Research Applications

Properties

CAS No.

445041-74-7

Molecular Formula

C18H14ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid

InChI

InChI=1S/C18H14ClNO4/c1-11(18(21)22)23-14-5-7-15(8-6-14)24-17-9-3-12-2-4-13(19)10-16(12)20-17/h2-11H,1H3,(H,21,22)/t11-/m1/s1

InChI Key

IQNYPEGLBLCEAY-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Cl)C=C2

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Cl)C=C2

Origin of Product

United States

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